molecular formula C11H7NO3 B15010113 2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one

2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one

Cat. No.: B15010113
M. Wt: 201.18 g/mol
InChI Key: UMUUTEZBWGDVDA-UHFFFAOYSA-N
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Description

2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a synthetic antimicrobial agent belonging to the quinazolinone class of drugs. It has demonstrated effectiveness against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is carried out under reflux conditions at 35-40°C for 50-55 minutes. After the reaction, the excess solvent is removed, and the product is extracted using petroleum ether. The final product is obtained by recrystallization with ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and other nucleophilic reagents. Reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .

Major Products Formed

Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles, which have significant biological activities .

Scientific Research Applications

2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

    Medicine: Investigated for its potential use in treating infectious diseases, including tuberculosis.

Mechanism of Action

The mechanism of action of 2-methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves inhibiting bacterial growth by targeting specific enzymes and pathways essential for bacterial survival. For example, it has been shown to inhibit the serine protease human leukocyte elastase, which plays a role in tissue degeneration in various diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4H-3,1-benzoxazin-4-one
  • 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
  • Quinazolin-4(3H)-ones

Uniqueness

2-Methyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to its specific structural features and broad-spectrum antimicrobial activity. Unlike some similar compounds, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further research and development .

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-methyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one

InChI

InChI=1S/C11H7NO3/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(13)14-6/h2-5H,1H3

InChI Key

UMUUTEZBWGDVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)O1)OC3=CC=CC=C32

Origin of Product

United States

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